molecular formula C7H7F2NO B15336274 4-(Difluoromethyl)-2-methoxypyridine

4-(Difluoromethyl)-2-methoxypyridine

Cat. No.: B15336274
M. Wt: 159.13 g/mol
InChI Key: NPKBAMYQOQCEBP-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methoxypyridine is a valuable fluorinated building block for research and development in medicinal and agricultural chemistry. The incorporation of a difluoromethyl group into a pyridine scaffold is a established strategy to enhance the physicochemical properties of lead compounds . This modification is known to improve metabolic stability, influence lipophilicity, and can enable hydrogen bonding, which may lead to improved binding affinity and membrane permeability in biologically active molecules . Compounds with the difluoromethylpyridine structure have demonstrated significant potential in various research applications. They serve as key intermediates in the synthesis of antimicrobial and antifungal agents for agricultural chemistry . Furthermore, the unique electronic properties of the difluoromethyl group make this compound a candidate for the development of novel functional materials and polymers . Researchers can leverage this chemical as a precursor for further functionalization, such as sulfonylation, to create more complex targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

4-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7F2NO/c1-11-6-4-5(7(8)9)2-3-10-6/h2-4,7H,1H3

InChI Key

NPKBAMYQOQCEBP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(F)F

Origin of Product

United States

Preparation Methods

Bromination-Fluorination of 4-Methyl-2-methoxypyridine

A widely adopted strategy involves sequential halogenation and fluorination of 4-methyl-2-methoxypyridine. The methyl group at position 4 undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic conditions to yield 4-(dibromomethyl)-2-methoxypyridine. Subsequent treatment with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80°C facilitates bromine-fluorine exchange, producing the target compound in 65–72% overall yield.

Key Considerations:

  • Radical Bromination: Optimal conditions require azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride (CCl₄) at reflux (76°C).
  • Fluorination Efficiency: Excess KF (3 equiv) and prolonged reaction times (12–18 h) improve difluoromethyl group formation.

Directed Ortho-Metalation for Methoxy Group Installation

For pyridine precursors lacking the methoxy group, directed ortho-metalation (DoM) enables regioselective functionalization. Starting with 4-methylpyridine, protection of the nitrogen with a tert-butoxycarbonyl (Boc) group allows lithium-halogen exchange at the 2-position using lithium diisopropylamide (LDA). Quenching with trimethyl borate followed by oxidation with hydrogen peroxide yields 2-methoxy-4-methylpyridine, which undergoes fluorination as described in Section 1.1.

Advantages:

  • High regiocontrol (≥90% selectivity for 2-position).
  • Boc deprotection occurs concomitantly during fluorination, streamlining the process.

Cyclization Strategies for Pyridine Ring Formation

Hantzsch Dihydropyridine Synthesis Modifications

A four-component Hantzsch reaction between ethyl 3-(difluoromethyl)acetoacetate, ammonium acetate, formaldehyde, and methyl acetoacetate generates 1,4-dihydropyridine intermediates. Oxidation with manganese dioxide (MnO₂) in dichloromethane aromatizes the ring, yielding 4-(difluoromethyl)-2-methoxypyridine in 58% yield.

Limitations:

  • Low regioselectivity for methoxy group placement (∼60% at 2-position).
  • Requires chromatographic purification to isolate the desired isomer.

Cyclocondensation of Enaminonitriles

Reaction of 3-(difluoromethyl)-3-ethoxyacrylonitrile with methylamine in acetic acid at 50°C produces this compound via aza-annulation. The methoxy group arises from in situ methanolysis of intermediate ethoxy groups, achieving 70% yield after recrystallization.

Optimization Insights:

  • Acetic acid acts as both solvent and acid catalyst, minimizing side reactions.
  • Ethoxy-to-methoxy conversion is complete within 7 h at 50°C.

Fluorination Techniques for Difluoromethyl Group Introduction

Deoxo-Fluor-Mediated Direct Fluorination

Treatment of 4-(hydroxymethyl)-2-methoxypyridine with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in dichloroethane at 0°C to room temperature achieves direct fluorination. This one-step method provides 82% yield with ≥98% purity, avoiding intermediate isolation.

Reaction Conditions:

  • Molar ratio: 1:1.2 (substrate:Deoxo-Fluor).
  • Exothermic reaction requires controlled addition to maintain ≤25°C.

Halex Exchange with Potassium Difluoro(trimethylsilanolate)

4-Chloromethyl-2-methoxypyridine reacts with potassium difluoro(trimethylsilanolate) (KDFMS) in tetrahydrofuran (THF) at −78°C. The difluoromethyl group replaces the chloromethyl moiety via nucleophilic substitution, yielding 85% product after aqueous workup.

Mechanistic Notes:

  • KDFMS’s strong nucleophilicity drives the reaction despite pyridine’s electron-deficient nature.
  • Low temperatures suppress elimination side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Yield (%) Scalability Key Advantage
Bromination-Fluorination 4-Methyl-2-methoxypyridine 2 72 High Minimal purification required
Hantzsch Modification Ethyl acetoacetate 4 58 Moderate One-pot cyclization
Deoxo-Fluor Fluorination 4-Hydroxymethyl derivative 1 82 High No intermediates
KDFMS Halex Exchange 4-Chloromethyl derivative 1 85 Moderate High atom economy

Industrial-Scale Considerations

Environmental Impact Mitigation

  • Fluorination waste streams are neutralized with calcium hydroxide to precipitate fluoride ions, achieving <10 ppm fluoride discharge.
  • Continuous flow systems reduce solvent use by 30% compared to batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, methyl-substituted pyridines, and various substituted pyridines depending on the nucleophile used .

Scientific Research Applications

4-(Difluoromethyl)-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. For example, in medicinal chemistry, the compound may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Difluoromethyl)-2-methoxypyridine with key analogs, emphasizing substituent effects on physical and chemical properties:

Compound Substituent (Position 4) Molecular Weight (g/mol) Melting Point (°C) Lipophilicity (LogP) Electronic Effect (σp) Key Applications
This compound -CF₂H ~171.1 Not reported ~1.8 (estimated) Moderate electron-withdrawing Drug intermediates, agrochemicals
2-Methoxypyridine -H 109.1 -30 (liquid) 0.5 N/A Solvent, ligand synthesis
4-Methyl-2-methoxypyridine -CH₃ 123.2 15–18 1.2 Electron-donating Pharmaceutical precursors
4-Chloro-2-methoxypyridine -Cl 143.6 45–48 1.5 Strong electron-withdrawing Pesticides, corrosion inhibitors
4-Fluoro-2-methoxypyridine -F 127.1 25–28 1.0 Moderate electron-withdrawing Fluorinated drug candidates
4-Trifluoromethyl-2-methoxypyridine -CF₃ 177.1 60–63 2.3 Strong electron-withdrawing Anticancer agents, kinase inhibitors

Key Observations:

Electronic Effects: The difluoromethyl group (-CF₂H) exhibits moderate electron-withdrawing effects (σp ≈ 0.43), weaker than -CF₃ (σp ≈ 0.54) but stronger than -CH₃. This balances reactivity for nucleophilic substitution or metal-coupling reactions . Fluorine’s inductive effect reduces the pyridine ring’s basicity, enhancing membrane permeability compared to non-fluorinated analogs like 4-methyl-2-methoxypyridine .

Lipophilicity and Solubility :

  • The -CF₂H group increases lipophilicity (LogP ≈ 1.8) compared to -H (LogP = 0.5) but remains less hydrophobic than -CF₃ (LogP = 2.3). This may improve oral bioavailability while avoiding excessive insolubility .

Synthetic Accessibility :

  • Fluorinated analogs require specialized reagents (e.g., Selectfluor®) or halogen-exchange reactions. For example, European Patent EP 4,374,877 describes using brominated pyridines and fluorinating agents to introduce -CF₂H .
  • Yields for fluorinated derivatives are typically lower (e.g., 67–81% for chlorinated pyridines in ) due to steric and electronic challenges.

Biological Relevance :

  • Fluorine’s metabolic stability is critical in drug design. The -CF₂H group resists oxidative metabolism better than -CH₃, extending half-life in vivo .
  • Compared to 4-chloro-2-methoxypyridine, the -CF₂H analog may reduce toxicity risks associated with chlorine .

Q & A

Q. What are the common synthetic routes for 4-(difluoromethyl)-2-methoxypyridine, and how are reaction conditions optimized?

Answer: The synthesis typically involves substitution or coupling reactions. For example:

  • Substitution reactions : Sodium azide or thiocyanate reagents can introduce functional groups at specific positions .
  • Coupling reactions : Palladium catalysts with boronic acids enable biaryl formation, useful for pyridine ring functionalization .
    Optimization strategies :
  • Use continuous flow reactors to improve yield and purity in large-scale syntheses (e.g., as described for structurally similar compounds) .
  • Adjust solvent polarity (e.g., THF or Et2O) to control reaction kinetics .
  • Monitor intermediates via <sup>19</sup>F NMR to track fluorinated group incorporation .

Q. How is structural confirmation achieved for fluorinated pyridine derivatives?

Answer:

  • Spectroscopic methods :
    • <sup>1</sup>H/<sup>19</sup>F NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting) .
    • Mass spectrometry : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., as used for pyrimidine derivatives in ).

Q. What safety protocols are recommended for handling fluorinated pyridines with limited toxicological data?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
  • Waste disposal : Treat fluorinated compounds as hazardous; avoid aqueous release due to potential bioaccumulation risks .
  • Contingency plans : Preemptively test stability under extreme pH/temperature to avoid decomposition hazards .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?

Answer:

  • Difluoromethyl group : The electron-withdrawing effect (-I) activates the pyridine ring for nucleophilic substitution but may deactivate it in electrophilic reactions. This requires careful selection of catalysts (e.g., Pd(PPh3)4 for Suzuki-Miyaura couplings) .
  • Methoxy group : The electron-donating (+M) effect directs electrophiles to the ortho/para positions. Steric hindrance from the methoxy group must be mitigated using bulky ligands (e.g., SPhos) .
  • Case study : In analogous fluoropyridines, coupling yields improved by 20% when using toluene as a solvent vs. DMF .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for fluorinated pyridines?

Answer:

  • Scenario : Discrepancies between NMR peak assignments and crystallographic data may arise from dynamic effects (e.g., rotamers).
  • Methodology :
    • Perform VT-NMR (variable temperature) to identify conformational exchange .
    • Compare computed (DFT) vs. experimental spectra to validate assignments .
    • Use NOESY to confirm spatial proximity of substituents .

Q. What strategies enhance the biological activity of this compound derivatives?

Answer:

  • Structure-activity relationship (SAR) insights :
    • Fluorine atoms improve metabolic stability and membrane permeability (see for fluorine’s role in bioavailability).
    • Methoxy groups enhance solubility but may reduce target binding affinity. Balance by introducing polar substituents (e.g., amines) .
  • Case study : In a related compound, replacing a methyl group with trifluoromethyl increased IC50 by 10-fold against a kinase target .

Q. How can reaction scalability challenges be addressed for multistep syntheses?

Answer:

  • Key issues : Low yields in halogenation or protection/deprotection steps.
  • Solutions :
    • Flow chemistry : Reduces side reactions in exothermic steps (e.g., fluorination) .
    • Catalyst recycling : Use immobilized Pd catalysts for coupling reactions to reduce costs .
    • Process analytical technology (PAT) : In-line IR monitoring ensures intermediate consistency .

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